Methyl adamantan-1-ylglycinate
Description
Historical Context and Significance of Adamantane (B196018) Scaffolds in Chemical Research
Adamantane, a unique tricyclic hydrocarbon (C₁₀H₁₆), was first discovered in 1933 by Czech chemists S. Landa and V. Machacek, who isolated it from petroleum. wikipedia.orgacs.org Its name, derived from the Greek word for diamond, reflects the identical spatial arrangement of its carbon atoms to those in the diamond crystal lattice. wikipedia.orgworldscientific.com This structure makes adamantane a rigid, virtually strain-free, and highly symmetrical molecule. worldscientific.comworldscientific.com
The initial isolation produced only milligrams, but the discovery sparked significant interest in the field of polyhedral organic compounds. wikipedia.org A practical laboratory synthesis was first achieved by Vladimir Prelog in 1941, and later, a more efficient Lewis-acid catalyzed rearrangement process discovered by Schleyer made adamantane widely available for research. wikipedia.orgnih.gov This availability propelled adamantane from a chemical curiosity into a valuable building block in materials science, nanotechnology, and medicinal chemistry. worldscientific.comnih.gov Its significance lies in its distinct properties: the rigid cage structure provides a predictable three-dimensional scaffold, and its high lipophilicity can influence the properties of molecules into which it is incorporated. researchgate.netpublish.csiro.au These characteristics have made adamantane derivatives a subject of intense study for creating novel polymers, thermally stable lubricants, and as a core scaffold in drug design. wikipedia.orgpublish.csiro.au
Importance of Amino Acid Ester Architectures in Synthetic Methodologies
Amino acid esters, such as glycinates, are fundamental intermediates in the field of organic synthesis. nih.gov The esterification of an amino acid's carboxylic acid group serves as a crucial protecting strategy, allowing chemists to perform reactions on the amino group without interference. nih.gov This is a cornerstone of peptide synthesis, where sequential addition of amino acids is required to build a polypeptide chain. sigmaaldrich.com
Methyl and ethyl esters of amino acids, like glycine (B1666218) methyl ester and glycine ethyl ester, are commonly used due to their relative ease of synthesis and subsequent hydrolysis to regenerate the carboxylic acid. nih.govwikipedia.orgchemicalbook.com For instance, glycine methyl ester hydrochloride can be prepared by reacting glycine with methanol (B129727) in the presence of reagents like trimethylchlorosilane. nih.gov Beyond peptide synthesis, amino acid esters are versatile precursors for creating a wide array of more complex molecules, including unnatural amino acid derivatives and heterocyclic compounds. acs.orgresearchgate.net The reactivity of the α-carbon in glycine ester imines, for example, allows for alkylation to produce various α-amino acids, a method known as the O'Donnell Amino Acid Synthesis. organic-chemistry.org
Overview of Research Trajectories for Adamantane-Containing Amino Acid Derivatives
The convergence of adamantane chemistry and amino acid synthesis has led to a rich field of research focused on creating hybrid molecules that combine the unique properties of both moieties. srce.hr The primary motivation for incorporating the bulky, lipophilic adamantane scaffold into amino acids is to modify the resulting molecule's physical and biological properties. researchgate.netsrce.hr
Research has shown that attaching an adamantane group can increase a molecule's stability, potentially by shielding nearby functional groups, like amide or ester bonds, from enzymatic degradation. srce.hr This has been a key strategy in modifying biologically active peptides. srce.hr Furthermore, the rigidity of the adamantane cage can impose conformational constraints on peptides, which is a valuable tool for studying peptide-receptor interactions. researchgate.netsrce.hr
Synthetic chemists have developed various methods to create these derivatives. science.org.geacs.org For example, 2-aminoadamantane-2-carboxylic acid has been synthesized through multi-step processes involving Ritter reactions or Grignard additions. acs.org Other approaches involve coupling amino acids to pre-functionalized adamantane structures. science.org.gemdpi.com These adamantane-amino acid conjugates are explored as novel building blocks for supramolecular chemistry, materials science, and as probes for biological systems. nih.govscispace.com
Scope and Focus of Current Academic Investigations on Methyl Adamantan-1-ylglycinate
Current academic investigations into this compound are primarily centered on its synthesis and characterization as a novel chemical entity. The compound represents a specific conjunction of the adamantane scaffold with the simplest amino acid ester, glycine methyl ester. Research literature points to its creation as part of broader explorations into adamantane-containing compounds. For example, studies describe the synthesis of various adamantane derivatives, including those with amino acid components, to explore their potential as chemical building blocks or for their physicochemical properties. mdpi.comnih.gov
The synthesis of related structures, such as N-(prop-2-yn-1-yl)adamantan-2-amine, has been detailed in the literature, indicating an active interest in attaching functionalized amine groups to the adamantane core. rsc.org Investigations into adamantane derivatives often involve their use as rigid scaffolds for constructing more complex molecules or for studying structure-activity relationships in various chemical contexts. thieme-connect.comnih.gov While specific, in-depth studies focusing solely on this compound are not widely published, its existence as a synthetic target fits within the established research trajectory of creating novel, functionalized adamantane derivatives for further chemical exploration.
Chemical and Physical Properties of this compound
The properties of this compound are derived from its constituent parts: the adamantane cage and the glycine methyl ester side chain. While extensive experimental data for this specific compound is limited in public literature, its properties can be inferred from related structures.
| Property | Value/Description |
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.31 g/mol |
| Structure | A methyl ester of glycine where the amino group is attached to the 1-position of an adamantane cage. |
| Appearance | Likely a white crystalline solid, typical for many adamantane derivatives. |
| Solubility | Expected to have low solubility in water and good solubility in nonpolar organic solvents like hydrocarbons, due to the large, lipophilic adamantane group. wikipedia.org |
| Key Features | Combines the rigidity and bulk of the adamantane scaffold with the functional handles (amine and ester) of the glycinate (B8599266) moiety. |
This table is generated based on the compound's structure and data from analogous compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
methyl 2-(1-adamantylamino)acetate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3 |
InChI Key |
QYJIBYWUUPOWGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Adamantan 1 Ylglycinate and Analogous Adamantyl Amino Acid Esters
Classical and Modern Synthetic Routes
The construction of methyl adamantan-1-ylglycinate and related esters can be approached through several established and contemporary synthetic pathways. These methods generally involve the formation of the ester and amide bonds in a sequential or concerted manner, or the direct incorporation of the adamantane (B196018) cage.
Esterification and Transesterification Strategies for Glycinate (B8599266) Moiety Formation
The formation of the methyl ester of the glycinate moiety is a crucial step in the synthesis of the target molecule. Classical Fischer-Speier esterification is a common and cost-effective method for this transformation. reddit.com This acid-catalyzed reaction typically involves refluxing the amino acid in methanol (B129727) with a strong acid catalyst such as sulfuric acid or hydrochloric acid. reddit.comstackexchange.com The use of thionyl chloride or trimethylchlorosilane in methanol can also conveniently generate anhydrous HCl in situ, facilitating the esterification of amino acids like glycine (B1666218). stackexchange.comechemi.com
Transesterification, another viable strategy, can be employed, particularly when starting from a different ester of the amino acid. rsc.org While less common for the direct synthesis of simple methyl esters, it can be a useful method in specific synthetic contexts. rsc.org
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Glycine, Methanol, H₂SO₄ or HCl | Reflux | Inexpensive, simple procedure | Can require harsh conditions, potential for side reactions |
| Thionyl Chloride Method | Glycine, Methanol, SOCl₂ | Room temperature to reflux | Generates anhydrous HCl in situ, generally good yields | SOCl₂ is corrosive and requires careful handling |
| Trimethylchlorosilane Method | Glycine, Methanol, TMSCl | Room temperature | Mild conditions, good to excellent yields nih.gov | TMSCl is moisture-sensitive |
This table provides a summary of common esterification methods for forming the glycinate moiety.
Amidation-Followed-by-Esterification Protocols
An alternative synthetic approach involves the initial formation of an amide bond between an adamantane precursor and glycine, followed by the esterification of the carboxylic acid group of glycine. This strategy is particularly useful when the starting adamantane moiety is an amine. For instance, 1-aminoadamantane can be coupled with a protected glycine derivative, followed by deprotection and esterification. nih.gov
The direct amidation of esters with amines can also be utilized, sometimes facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.net This approach would involve reacting a methyl ester of a glycine precursor with an adamantyl amine.
A common method for forming the amide bond involves the use of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as DMAP (4-dimethylaminopyridine). nih.govresearchgate.net
| Step | Reagents | Description |
| Amidation | 1-Aminoadamantane, Boc-Gly-OH, TBTU, DMAP | Coupling of the adamantyl amine with N-protected glycine to form an amide bond. nih.gov |
| Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc protecting group from the glycine nitrogen. nih.gov |
| Esterification | Methanol, Acid catalyst | Esterification of the carboxylic acid group of the adamantyl glycine derivative. nih.gov |
This table outlines a typical amidation-followed-by-esterification protocol.
Condensation Reactions Utilizing Adamantane Precursors
Condensation reactions provide a direct means of forming the carbon-nitrogen bond between the adamantane cage and the glycine moiety. For example, 1-adamantanol can react with a nitrile in the presence of a copper catalyst in a Ritter-type reaction to form an N-adamantyl amide. researchgate.net This amide can then be further manipulated to yield the desired amino acid ester.
Another approach involves the condensation of an adamantane-containing carbonyl compound, such as adamantanone, with an amine source and a cyanide source in the Strecker synthesis to produce an α-amino nitrile, which can then be hydrolyzed and esterified. google.com
Facile condensation reactions between adamantane derivatives (e.g., 3-aminotricyclo[3.3.1.1³,⁷]decan-1-ol) and aldehydes or ketones can also be employed to generate Schiff bases, which can be precursors to more complex amino acid derivatives. mdpi.com
Direct Synthesis Approaches Incorporating the Adamantane Cage
Direct functionalization of the adamantane C-H bonds offers a more atom-economical approach to the synthesis of adamantyl amino acid esters. Photocatalytic methods have emerged as powerful tools for the direct C-H functionalization of adamantane. acs.org These methods can involve the generation of an adamantyl radical which can then react with a suitable glycine-derived radical acceptor.
One-pot syntheses, which combine multiple reaction steps without the isolation of intermediates, are highly desirable for their efficiency. researchgate.netorganic-chemistry.org A one-pot procedure for the synthesis of 3-carboxymethyl-1-adamantylcarboxylic acids has been developed, showcasing the potential for streamlined syntheses of adamantane derivatives. researchgate.net
Chemoselective and Regioselective Synthesis
The adamantane cage possesses two types of bridgehead positions (tertiary carbons) and secondary carbons. For the synthesis of this compound, functionalization is required specifically at a tertiary bridgehead position.
Control of Functionalization at the Adamantane Bridgehead Positions
The tertiary C-H bonds of adamantane are more reactive towards radical and cationic intermediates than the secondary C-H bonds. nih.gov This inherent reactivity difference allows for the selective functionalization of the bridgehead positions.
Halogenation, particularly bromination, of adamantane typically occurs selectively at the 1-position due to the stability of the resulting 1-adamantyl cation intermediate. nih.gov This 1-haloadamantane can then be converted to other functional groups, such as an amino group, which serves as a precursor for the target molecule. The Ritter reaction, for instance, often proceeds with high regioselectivity at the bridgehead positions of adamantane derivatives. google.com
Catalyst-controlled C-H functionalization methods have been developed to provide high chemoselectivity for the strong 3° C-H bonds of adamantanes. acs.org These methods often utilize photoredox and hydrogen atom transfer (HAT) catalysis to selectively generate the tertiary adamantyl radical. acs.org
| Method | Reagents/Catalyst | Selectivity |
| Bromination | Br₂ | High selectivity for the 1-position. nih.gov |
| Ritter Reaction | Nitriles, Acid | Generally high selectivity for bridgehead positions. google.com |
| Photocatalytic C-H Functionalization | Photoredox catalyst, HAT catalyst | Excellent chemoselectivity for 3° C-H bonds. acs.org |
This table summarizes methods for achieving regioselective functionalization at the adamantane bridgehead positions.
Selective Reactions at the Glycinate Ester and Amine Functionalities
The bifunctional nature of this compound, possessing both a primary amine and a methyl ester, allows for a range of selective chemical transformations. The bulky adamantyl group can sterically influence the reactivity of these functional groups.
Reactions at the Amine Group : The primary amine functionality is a key site for modification. Standard N-acylation reactions can be performed to introduce various acyl groups, forming N-(adamantan-1-yl)carbamides. For instance, the Ritter reaction, which involves the reaction of adamantan-1-ol with nitriles in the presence of catalysts, is a known method for synthesizing N-(adamantan-1-yl)amides researchgate.net. Similarly, N-alkylation can introduce alkyl substituents, and reductive amination with aldehydes or ketones can yield secondary or tertiary amines. The amino group in amantadine (1-aminoadamantane), a closely related compound, is considered a primary pharmacophore, highlighting its importance in derivatization nih.gov.
Reactions at the Ester Group : The methyl ester can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, adamantan-1-ylglycine. Transesterification reactions can also be employed to replace the methyl group with other alkyl or aryl groups, potentially altering the compound's physical and chemical properties. Esterification of amino acids is a common procedure, and methods using reagents like trimethylchlorosilane in methanol are effective for producing amino acid methyl esters nih.gov.
The selective functionalization of these groups is crucial for building more complex molecules and for structure-activity relationship studies in medicinal chemistry nih.govnih.gov.
Stereoselective and Enantioselective Synthesis
While this compound itself is achiral, substitution on the α-carbon (the carbon bearing the amino and ester groups) creates a chiral center. The synthesis of such chiral variants necessitates stereoselective and enantioselective methods to control the three-dimensional arrangement of atoms.
Chiral induction is the process of transferring chirality from a chiral substance to a prochiral substrate, resulting in the preferential formation of one enantiomer or diastereomer. youtube.commsu.edu In the context of adamantylglycinate synthesis, this can be achieved through several strategies:
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the adamantylglycine structure to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysis : A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. For example, chiral dirhodium tetracarboxylates derived from adamantylglycine have been shown to be effective catalysts in asymmetric carbenoid reactions, achieving high enantiomeric excess (ee) acs.org. This demonstrates the utility of the adamantylglycine scaffold in creating chiral environments for catalysis.
Substrate Control : If a chiral center already exists within the molecule, it can influence the stereochemical outcome of reactions at other sites, a phenomenon known as internal asymmetric induction.
The goal of these strategies is to create diastereomeric transition states with different energy levels, leading to the preferential formation of one stereoisomer. youtube.com
Achieving high levels of stereocontrol is a significant goal in modern organic synthesis.
Diastereoselective Synthesis : When a molecule contains one or more stereocenters and a new one is formed, the resulting products are diastereomers. Diastereoselective reactions aim to produce these in unequal amounts. For example, the alkylation of chiral enolates derived from β-amino acids can proceed with high diastereoselectivity scielo.br. In the synthesis of adamantylglycinate analogs, if a chiral amine is used as a starting material, subsequent reactions can be influenced to favor one diastereomer.
Enantioselective Synthesis : This approach creates an excess of one enantiomer from an achiral starting material. The O'Donnell Amino Acid Synthesis, which involves the alkylation of glycine-derived Schiff bases using a chiral phase-transfer catalyst, is a powerful method for producing unnatural α-amino acids with high enantioselectivity organic-chemistry.org. This methodology could be adapted for the synthesis of chiral adamantylglycinates. Cooperative catalysis, using both an achiral metal complex and a chiral catalyst like a spiro phosphoric acid, has been successfully applied to the enantioselective synthesis of α-alkenyl α-amino acids via N-H insertion reactions, achieving excellent yields and enantioselectivities (up to 98% ee) nih.govrsc.org.
Catalytic Systems in Synthesis
Catalysis is fundamental to the efficient and selective synthesis of adamantyl amino acid esters, enabling reactions under milder conditions and with greater control.
Organometallic catalysts, which contain a metal-carbon bond, are versatile tools in organic synthesis.
Palladium on Carbon (Pd/C) : This heterogeneous catalyst is widely used for hydrogenation reactions. masterorganicchemistry.com It can be employed to reduce double or triple bonds within the adamantylglycinate structure or to remove protecting groups. masterorganicchemistry.comnih.gov For example, catalytic hydrogenation is used to convert alkenes to alkanes, and this reduction typically occurs with syn addition of hydrogen atoms to the less sterically hindered face of the double bond. masterorganicchemistry.com Pd/C is also effective in the hydrogenolysis of benzyl (B1604629) ethers or N-Cbz protecting groups, which are commonly used in amino acid synthesis. mdpi.com
The table below summarizes typical applications of Pd/C in reactions relevant to amino acid ester synthesis.
| Reaction Type | Substrate Functional Group | Product Functional Group | Typical Conditions |
| Hydrogenation | Alkene (C=C) | Alkane (C-C) | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) |
| Hydrogenolysis | Benzyl Ether (C-O-Bn) | Alcohol (C-OH) | H₂, Pd/C, Solvent (e.g., EtOH) |
| Hydrogenolysis | N-Cbz Group | Amine (N-H) | H₂, Pd/C, Solvent (e.g., MeOH) |
Other Organometallic Catalysts : Other metals like rhodium, ruthenium, and manganese are also used. Dirhodium catalysts derived from adamantylglycine itself have been shown to be highly effective in asymmetric C-H insertion and cyclopropanation reactions. acs.org Manganese-catalyzed C-H activation of ketimines provides a route to cis-β-amino acid esters, showcasing the potential for transition metals to enable novel synthetic pathways. nih.gov
Both Lewis and Brønsted acids play significant roles as catalysts in the synthesis and modification of amino acid esters.
Lewis Acid Catalysis : A Lewis acid accepts an electron pair and can activate electrophiles, most commonly by coordinating to a lone pair on a heteroatom like oxygen or nitrogen. wikipedia.orgyoutube.com In the context of adamantylglycinate synthesis, Lewis acids such as AlCl₃, TiCl₄, or BF₃ can catalyze Friedel-Crafts reactions to functionalize an aromatic ring if present, or activate carbonyl groups in aldol-type reactions. wikipedia.org The use of chiral Lewis acids is a cornerstone of asymmetric synthesis, enabling high enantioselectivity in reactions like the Diels-Alder and Michael additions by creating a chiral environment around the substrate. patsnap.com
Brønsted Acid Catalysis : A Brønsted acid is a proton donor. Strong acids like sulfuric acid are used in esterification reactions (Fischer esterification) and in the Ritter reaction to generate the necessary carbocation intermediates from adamantanol. google.com In recent years, chiral Brønsted acids, such as phosphoric acids, have emerged as powerful organocatalysts for a wide range of enantioselective reactions. caltech.edu They operate by activating substrates through hydrogen bonding. For example, chiral phosphoric acids can catalyze the enantioselective propargylation of aldehydes or the synthesis of α-alkenyl α-amino acids, demonstrating their utility in creating stereogenic centers under mild conditions. nih.govnih.gov The combination of an amino acid derivative and a Brønsted acid can also act as a synergistic catalyst system for asymmetric reactions. nih.gov
Photocatalytic and Electrochemical Methods
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. Photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an efficient route to complex molecules.
A notable development in this area is the direct C-H aminoalkylation of adamantane scaffolds using dual photocatalytic systems. nih.gov This method allows for the introduction of protected amines to the adamantane core with concurrent C-C bond formation. nih.gov One such system employs an iridium-based photosensitizer in conjunction with a quinuclidine co-catalyst to promote the coupling of various imines and hydrazones with adamantane. nih.gov The reaction proceeds via a selective hydrogen atom abstraction from the adamantane, generating an adamantyl radical which then adds to the imine derivative.
Another effective system utilizes a quinone catalyst, which has demonstrated high yields in the enantioselective synthesis of aminoalkylated adamantane derivatives. nih.gov These photocatalytic methods are advantageous as they often avoid the need for pre-functionalized adamantane starting materials, which can simplify synthetic routes and allow for the introduction of additional substituents on the adamantane core. nih.gov
The general reaction scheme for the photocatalytic aminoalkylation of adamantane can be summarized as follows:
Adamantane + Imine Derivative --(Photocatalyst, Light)--> Adamantyl-Amino Acid Precursor
This approach has been successfully applied to the synthesis of the core structure of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor containing an adamantylglycine moiety. nih.gov The versatility of this method is highlighted by the broad scope of compatible adamantane and imine reaction partners. nih.govrsc.org
Interactive Table: Scope of Imines and Hydrazones in Photocatalytic Aminoalkylation of Adamantane nih.gov
| Entry | Imine/Hydrazone Derivative | Adamantane Partner | Product Yield (%) |
| 1 | N-Benzylidenemethanamine | Adamantane | 85 |
| 2 | N-(4-Methoxybenzylidene)methanamine | Adamantane | 82 |
| 3 | N-(4-Chlorobenzylidene)methanamine | Adamantane | 78 |
| 4 | N-tert-Butyl-N-((E)-phenylmethylidene)amine oxide | Adamantane | 91 |
| 5 | (E)-N,1-diphenylmethanimine | 1-Bromoadamantane | 75 |
Yields are isolated yields. Reactions were typically performed on a 0.5 mmol scale using 40W 456nm lamps for 24–72 hours in acetonitrile.
Sustainable and Green Chemistry Principles in Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Reduced-Solvent Reaction Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of amino acid esters, several solvent-free or reduced-solvent methodologies have been developed, which could potentially be adapted for adamantane derivatives.
One promising approach is the use of ionic liquids as catalysts and reaction media. Ionic liquids are salts with low melting points that are non-volatile and can often be recycled. They have been successfully employed in the esterification of various amino acids.
Another technique is the use of microwave irradiation in solvent-free conditions. This method can significantly reduce reaction times and improve yields. For example, the synthesis of β-amino esters has been achieved by reacting α-amino esters with α,β-unsaturated ketones and esters under microwave irradiation without a solvent. While not directly applied to adamantyl amino acid esters, this demonstrates the potential of this technology.
Atom Economy and Process Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
In the context of synthesizing adamantane derivatives, traditional multi-step syntheses can suffer from poor atom economy. researchgate.net For instance, methods that require the pre-functionalization of adamantane, such as bromination followed by substitution, introduce additional steps and generate waste. researchgate.net
In contrast, direct C-H functionalization methods, such as the photocatalytic aminoalkylation discussed earlier, offer a significant improvement in atom economy. nih.gov By directly coupling adamantane with an imine, the need for protecting groups and activation steps is often circumvented, leading to a more efficient and less wasteful process.
Chemical Reactivity and Transformation Studies of Methyl Adamantan 1 Ylglycinate
Reactions of the Ester Moiety
The ester group in methyl adamantan-1-ylglycinate is a key site for transformations such as hydrolysis, transesterification, and amidation. These reactions are fundamental in modifying the carboxyl end of the molecule, enabling the synthesis of a diverse range of derivatives.
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of a methanol (B129727) molecule to yield the carboxylic acid and regenerate the acid catalyst. The bulky adamantyl group can sterically hinder the approach of the nucleophile, potentially requiring more forcing conditions (e.g., higher temperatures or stronger acids) compared to less sterically encumbered esters.
The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following key steps:
Protonation of the carbonyl oxygen: This step activates the ester towards nucleophilic attack.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.
Elimination of methanol: The protonated methoxy group departs as a neutral methanol molecule, and the carbonyl group is reformed.
Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.
Basic Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound occurs via a saponification mechanism. This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This irreversible step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion, which is a strong base. The methoxide ion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. Studies on the basic hydrolysis of related N-[(adamantan-1-yl)methyl]aniline derivatives suggest that the reaction is favored in a strongly alkaline medium. researchgate.net
The mechanism for basic hydrolysis can be summarized as follows:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of the leaving group: The tetrahedral intermediate collapses, and the methoxide ion is expelled.
Deprotonation: The highly basic methoxide ion deprotonates the carboxylic acid, forming methanol and the carboxylate anion.
Protonation (during workup): Addition of acid in a separate workup step protonates the carboxylate to give the final carboxylic acid.
Transesterification:
Transesterification involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol by-product is removed as it is formed. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Acid-catalyzed transesterification proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The base-catalyzed process involves the attack of an alkoxide ion on the carbonyl carbon.
Amidation:
Amidation of this compound can be achieved by reacting the ester with a primary or secondary amine. researchgate.net This reaction typically requires heating and may be catalyzed by certain Lewis acids or proceed via activation of the amine. nih.gov The direct amidation of esters is often less facile than the amidation of more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. However, methods for the direct amidation of esters have been developed, sometimes utilizing catalysts to enhance reactivity. researchgate.net The reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantane-containing amines has been shown to produce the corresponding amides, although the reaction can be influenced by the steric hindrance of the adamantyl group. researchgate.net
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H₃O⁺, Heat | Adamantan-1-ylglycine |
| Basic Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Adamantan-1-ylglycine |
| Transesterification | R'OH, H⁺ or RO⁻ | R'-OC(O)CH₂NH₂-Ad |
| Amidation | R'R''NH, Heat | R'R''NC(O)CH₂NH₂-Ad |
Reactivity of the Amine Functionality
The primary amine group of this compound is a versatile nucleophilic center, readily participating in a variety of reactions to form amides, ureas, and carbamates, among other derivatives.
Amide Formation: The primary amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a standard transformation for primary amines and provides a straightforward method for introducing a wide range of substituents. The reaction of 1-bromo(chloro)adamantane with carboxylic acid amides in the presence of manganese compounds is a known method for forming N-(adamantan-1-yl)amides. pleiades.onlineresearchgate.net
Urea (B33335) Formation: The amine group can react with isocyanates to form substituted ureas. For instance, the reaction of 1-(isocyanatomethyl)adamantane with various anilines yields a series of 1,3-disubstituted ureas. nih.govresearchgate.net Similarly, this compound can react with isocyanates (R-N=C=O) to produce urea derivatives. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also yield ureas.
Carbamate Formation: Carbamates, which are esters of carbamic acid, can be synthesized from the amine functionality of this compound. Common methods include the reaction with chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) in the presence of a base. nih.gov This reaction is widely used for the protection of amine groups in peptide synthesis and other organic transformations. Green synthesis methods for carbamates using carbon dioxide, amines, and alcohols have also been developed. rsc.org
| Derivative | Reagent | General Structure of Product |
| Amide | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | R-C(O)NH-CH(CO₂Me)-Ad |
| Urea | Isocyanate (R-NCO) | R-NH-C(O)NH-CH(CO₂Me)-Ad |
| Carbamate | Chloroformate (R-OCOCl) or Di-tert-butyl dicarbonate | R-O-C(O)NH-CH(CO₂Me)-Ad |
The primary amine of this compound is a potent nucleophile. Its reactivity is influenced by the steric bulk of the adjacent adamantyl group, which can modulate its access to electrophilic centers. The nitrogen atom's lone pair of electrons readily participates in nucleophilic substitution and addition reactions.
In nucleophilic addition reactions, the amine can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction that involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com The steric hindrance from the adamantane (B196018) moiety might influence the rate of both the initial attack and the subsequent dehydration step. The nucleophilicity of the amine also allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds and in ring-opening reactions of epoxides. researchgate.net
Functionalization and Modification of the adamantane Core
The adamantane cage itself, while generally regarded as robust and chemically inert, can be functionalized, particularly at its tertiary bridgehead positions. The strong C-H bonds of the adamantane core present a challenge for selective functionalization. researchgate.net However, various methods have been developed for its modification.
Direct C-H functionalization of adamantanes can be achieved through radical-based reactions. rsc.org These methods often employ potent hydrogen atom abstracting species to activate the strong C-H bonds. rsc.org The introduction of functional groups such as alkyl, aryl, and carbonyl moieties can be accomplished through these advanced synthetic strategies. nih.gov
Furthermore, the adamantane moiety can be introduced into molecules to enhance their lipophilicity and metabolic stability. nih.gov The modification of bioactive compounds with an adamantane group is a common strategy in medicinal chemistry to improve pharmacokinetic properties. researchgate.netresearchgate.net While direct functionalization of the adamantane core in this compound would require specific and often harsh conditions, it represents a potential avenue for creating novel and structurally complex derivatives. The presence of the amino and ester groups would need to be considered, and protection-deprotection strategies might be necessary to achieve selective modification of the adamantane scaffold.
C-H Activation and Bridgehead Functionalization
The functionalization of adamantane's C-H bonds, particularly at the bridgehead positions, is a key area of research. nih.gov Due to the high bond dissociation energies of adamantane's C-H bonds (approximately 96 and 99 kcal mol⁻¹ for secondary and tertiary C-H bonds, respectively), reactive intermediates are often required for C-H activation. nih.gov
In the context of this compound, the existing substitution at one bridgehead position influences the regioselectivity of further functionalization. Directing a second functional group to another bridgehead position is a common strategy in the synthesis of disubstituted adamantane derivatives. nih.gov Radical functionalization methods have proven effective for this purpose. For instance, the generation of an adamantyl radical, followed by interception with various reagents, can lead to bridgehead-functionalized products. nih.gov
Oxidative carbonylation using radicals like the phthalimide-N-oxyl (PINO) radical can introduce a carboxylic acid group at a bridgehead position. nih.gov While specific studies on this compound are not prevalent, the general mechanism involves hydrogen atom abstraction from a bridgehead C-H bond by the PINO radical, followed by reaction with carbon monoxide and subsequent oxidation to yield the carboxylic acid. nih.gov
The table below illustrates the typical regioselectivity observed in the C-H activation of adamantane derivatives, which can be extrapolated to this compound.
| Reaction Type | Reagents | Typical Bridgehead:Secondary Selectivity |
| Radical Bromination | Br₂, Lewis Acid | Preferential for bridgehead |
| Oxidative Carbonylation | NHPI, Co(OAc)₂, O₂, CO | 3 : 1 (Bridgehead:Secondary) |
| Peroxide-Catalyzed Alkylation | DTBP, Alkene | Nearly exclusive to bridgehead |
This table presents generalized reactivity patterns for adamantane derivatives, which are expected to be similar for this compound.
Skeletal Rearrangements (e.g., Protoadamantane-Adamantane)
Skeletal rearrangements are a hallmark of adamantane chemistry, often proceeding through carbocationic intermediates. sciencemadness.org The protoadamantane-adamantane rearrangement is a well-documented example, where a less stable protoadamantane (B92536) scaffold rearranges to the thermodynamically favored adamantane cage. acs.org Such rearrangements can be catalyzed by Lewis acids or strong protic acids. sciencemadness.org
For this compound, while the adamantane skeleton is already present and stable, transformations involving carbocationic intermediates at the adamantane core could potentially induce rearrangements, although this is less common than rearrangements to the adamantane structure. sciencemadness.org More relevant are rearrangements of substituents on the adamantane cage. For instance, acid-catalyzed reactions can sometimes lead to the migration of functional groups between bridgehead positions, a process that may involve protoadamantyl intermediates. sciencemadness.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving adamantane derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.
Kinetic Studies of Reaction Pathways
Kinetic studies on the reactions of adamantane derivatives often reveal important details about the rate-determining steps of these transformations. For instance, in the oxidation of adamantane carboxylic acid esters using an H₂SO₄–HNO₃ system, the reaction follows pseudo-first-order kinetics. researchgate.netresearchgate.net A primary kinetic isotope effect of 2.9±0.3 indicates that the cleavage of the adamantane C-H bond is the rate-determining step. researchgate.netresearchgate.net
The presence of the ethoxycarbonylmethyl group (structurally related to the glycinate (B8599266) moiety in this compound) has been shown to reduce the reactivity of the adamantane substrate towards oxidation. researchgate.netresearchgate.net This deactivating effect is likely due to the electron-withdrawing nature of the ester group, which would destabilize the formation of a carbocationic intermediate at the adamantane core.
The following table summarizes the qualitative effect of substituents on the rate of oxidation of adamantane derivatives, providing a basis for understanding the reactivity of this compound.
| Substituent at Bridgehead | Effect on Oxidation Rate | Reasoning |
| Ethyl | Increases reactivity | Electron-donating, stabilizes carbocationic intermediates |
| Methyl | Reduces reactivity | Less electron-donating than ethyl |
| Ethoxycarbonyl | Reduces reactivity | Electron-withdrawing, destabilizes carbocationic intermediates |
| Ethoxycarbonylmethyl | Reduces reactivity | Electron-withdrawing, destabilizes carbocationic intermediates |
This table is based on kinetic studies of various adamantane carboxylic acid esters and provides an expected trend for this compound. researchgate.netresearchgate.net
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates in adamantane chemistry is often challenging due to their transient nature. However, trapping experiments and spectroscopic studies can provide valuable insights. In many reactions involving adamantane, such as bromination and rearrangements, adamantyl cations are proposed as key intermediates. wikipedia.org The stability of the bridgehead carbocation is a significant factor in these reactions.
In radical-mediated C-H functionalization, the formation of a bridgehead adamantyl radical is a critical step. nih.gov These radicals can be intercepted by various reagents, leading to the formation of new C-C or C-heteroatom bonds. The high stability of the adamantane cage allows it to tolerate the formation of these reactive intermediates.
Comparative Reactivity Studies with Related Adamantane Amino Acid Esters
The reactivity of this compound can be contextualized by comparing it with other adamantane amino acid esters. The nature of the amino acid and the ester group can influence the electronic properties and steric environment of the adamantane core, thereby affecting its reactivity.
For instance, comparing the reactivity of this compound with the corresponding ethyl or tert-butyl esters would likely reveal subtle differences in reaction rates due to steric and electronic effects. Similarly, replacing the glycine (B1666218) moiety with other amino acids, such as alanine (B10760859) or valine, would introduce additional steric bulk near the adamantane cage, potentially hindering the approach of reagents to the bridgehead positions.
The following table provides a hypothetical comparison of the expected relative reactivity of different adamantane amino acid esters in a generic electrophilic substitution reaction at a bridgehead position.
| Compound | Expected Relative Reactivity | Rationale |
| This compound | Baseline | Reference compound |
| Ethyl adamantan-1-ylglycinate | Slightly higher | Ethyl group is slightly more electron-donating than methyl |
| tert-Butyl adamantan-1-ylglycinate | Slightly higher | tert-Butyl group is more electron-donating |
| Methyl adamantan-1-ylalaninate | Slightly lower | Increased steric hindrance from the methyl group on the amino acid |
| Methyl adamantan-1-ylvalinate | Lower | Increased steric hindrance from the isopropyl group on the amino acid |
This table is a qualitative prediction based on general principles of organic chemistry, as direct comparative reactivity studies for these specific compounds are not widely available.
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl Adamantan 1 Ylglycinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl adamantan-1-ylglycinate, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its constitution, configuration, and conformation.
Detailed ¹H and ¹³C NMR Assignments for Stereochemical Analysis
A detailed analysis of the ¹H and ¹³C NMR spectra would provide the foundational information for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the adamantyl cage, the glycinate (B8599266) backbone, and the methyl ester group. The adamantyl group, with its rigid cage-like structure, would exhibit a series of complex multiplets in the aliphatic region. The protons on the methine carbons would resonate at a different chemical shift compared to the methylene (B1212753) protons. The proton attached to the alpha-carbon of the glycinate moiety would likely appear as a singlet or a multiplet depending on its coupling with the amine proton. The methyl ester group would present as a sharp singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. The adamantyl cage would show characteristic signals for its methine and methylene carbons. The quaternary carbon of the adamantyl group attached to the glycinate nitrogen would have a distinct chemical shift. The carbonyl carbon of the ester group would be observed in the downfield region, typically around 170-175 ppm. The methyl carbon of the ester and the alpha-carbon of the glycinate would also have characteristic chemical shifts.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on analogous structures and would require experimental verification.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Adamantyl-CH | ~2.0 | ~38.0 |
| Adamantyl-CH₂ | ~1.7 | ~28.0 |
| Adamantyl-C (quaternary) | - | ~35.0 |
| α-CH | ~3.5 | ~55.0 |
| NH | Variable | - |
| C=O | - | ~172.0 |
| O-CH₃ | ~3.7 | ~52.0 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the adamantyl cage and the glycinate fragment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range correlations between protons and carbons (typically over two or three bonds). It would be instrumental in confirming the connection between the adamantyl cage, the glycinate moiety, and the methyl ester group. For instance, correlations from the α-CH proton to the adamantyl quaternary carbon and the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, especially the orientation of the glycinate side chain relative to the bulky adamantyl group.
Solid-State NMR Spectroscopy for Polymorphic Studies
Solid-state NMR (ssNMR) spectroscopy would be a valuable technique for studying the structure and dynamics of this compound in the solid phase. This is particularly important for identifying and characterizing different polymorphic forms, which can have different physical properties. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra in the solid state, and techniques like dipolar dephasing could be used to differentiate between protonated and non-protonated carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the adamantyl group and the methyl group would also be observable.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The adamantyl cage, being a highly symmetric and non-polar moiety, would be expected to show strong Raman signals for its C-C stretching and breathing modes.
A table of expected characteristic vibrational frequencies is provided below. These are approximate ranges and would need to be confirmed by experimental data.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium) | Weak |
| C-H Stretch (Adamantyl) | 2850-3000 (strong) | Strong |
| C=O Stretch (Ester) | 1730-1750 (strong) | Medium |
| C-N Stretch | 1000-1250 (medium) | Medium |
| C-O Stretch (Ester) | 1150-1250 (strong) | Medium |
Hydrogen Bonding and Intermolecular Interaction Studies
In the solid state and in concentrated solutions, this compound has the potential to form intermolecular hydrogen bonds through its N-H group and the carbonyl oxygen of the ester. These interactions can be studied using vibrational spectroscopy. For instance, the position and shape of the N-H and C=O stretching bands in the IR spectrum can be sensitive to hydrogen bonding. A shift to lower frequency and broadening of these bands would be indicative of hydrogen bond formation. Variable temperature and concentration-dependent studies could be employed to further investigate the nature and strength of these intermolecular interactions.
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful tool for determining the molecular weight and structural features of this compound. Through high-resolution mass spectrometry, the exact mass can be ascertained, confirming its elemental formula. Tandem mass spectrometry further allows for the detailed analysis of its fragmentation pathways, providing insights into the connectivity of its constituent parts.
High-resolution mass spectrometry is critical for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C13H21NO2, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's identity.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| C13H21NO2 | ¹²C | 12.000000 | 13 | 156.000000 |
| ¹H | 1.007825 | 21 | 21.164325 | |
| ¹⁴N | 14.003074 | 1 | 14.003074 | |
| ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | | | | 223.157229 |
The experimentally determined monoisotopic mass from HRMS is expected to be in very close agreement with the calculated value of 223.157229 Da, typically within a few parts per million (ppm), thus confirming the elemental formula C13H21NO2.
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation of adamantane (B196018) derivatives is often characterized by cleavages within the adamantyl cage and the substituent group.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion with an m/z of approximately 224.16. Upon collision-induced dissociation, several fragmentation pathways can be postulated based on the known fragmentation of adamantane esters and amino acid esters. A primary fragmentation would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire glycinate moiety. The adamantyl cation (C10H15⁺) at m/z 135 is a very stable and characteristic fragment for 1-substituted adamantanes and is expected to be a prominent peak in the MS/MS spectrum.
Table 2: Predicted MS/MS Fragmentation of this compound ([C13H21NO2+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed m/z | Neutral Loss |
|---|---|---|---|---|
| 224.16 | Adamantyl cation | C10H15⁺ | 135.12 | C3H6NO2 |
| 224.16 | Loss of methanol (B129727) | [M+H - CH₃OH]⁺ | 192.14 | CH₃OH |
| 224.16 | Loss of methyl formate | [M+H - CH₂O₂]⁺ | 164.14 | CH₂O₂ |
The fragmentation pattern provides a structural fingerprint of the molecule, confirming the presence of the adamantyl group, the ester functionality, and the amino acid linkage.
Single-Crystal X-ray Diffraction
While no specific crystal structure for this compound has been reported in the publicly available literature, its solid-state characteristics can be inferred from the extensive crystallographic studies of analogous adamantane derivatives, including esters and amides. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The bulky and lipophilic nature of the adamantane cage significantly influences the crystal packing. In the solid state, adamantane derivatives often exhibit crystal packing stabilized by a network of weak intermolecular interactions. For this compound, the presence of the ester and amino groups introduces possibilities for hydrogen bonding.
The adamantane cage is a rigid structural unit, and its chair conformation is essentially locked. nih.gov Therefore, the conformational flexibility of this compound in the solid state will primarily arise from the rotation around the single bonds of the glycinate linker. X-ray diffraction data would provide precise torsion angles for the C(adamantyl)-N, N-C(alpha), C(alpha)-C(carbonyl), and C(carbonyl)-O bonds.
Studies on similar adamantyl esters have shown that the orientation of the substituent relative to the adamantane core can be described by specific torsion angles. nih.gov The conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. It is expected that the molecule will adopt a conformation that allows for efficient packing and the formation of the stabilizing hydrogen bonds discussed in the previous section.
Electronic Absorption and Chiroptical Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores.
In the case of this compound, the primary chromophore is the ester functional group (-COOCH₃). The adamantane cage itself, being a saturated hydrocarbon, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). Its absorption bands are located in the vacuum-ultraviolet region, at wavelengths below 200 nm. wikipedia.org Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the glycinate portion of the molecule.
The ester group exhibits two main types of electronic transitions:
n → π* transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to an antibonding π* orbital associated with the carbonyl group (C=O). These transitions are typically weak, with low molar absorptivity (ε) values, and appear at longer wavelengths.
π → π* transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, also within the carbonyl group. These transitions are generally more intense than n → π* transitions and occur at shorter wavelengths.
Based on data for similar amino acid esters, the expected electronic transitions for this compound are summarized in the hypothetical data table below. It is important to note that these are estimated values, and the actual experimental values may vary depending on the solvent and other experimental conditions.
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Orbital Promotion |
|---|---|---|---|
| n → π | ~210-230 | ~50-100 | Non-bonding electron to antibonding π orbital |
| π → π | ~190-210 | ~1000-5000 | Bonding π electron to antibonding π orbital |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. wikipedia.org Since glycine (B1666218) itself is achiral, this compound is also achiral. However, if a chiral amino acid (such as alanine (B10760859) or valine) were used in place of glycine, the resulting Methyl adamantan-1-yl-amino acid ester would be chiral and thus exhibit CD and ORD spectra. For the purpose of this discussion, we will consider a hypothetical chiral derivative, (S)-Methyl adamantan-1-ylalaninate.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. An absorption band in the UV-Vis spectrum of a chiral molecule will have a corresponding positive or negative peak in the CD spectrum, an effect known as the Cotton effect. vlabs.ac.in
For a chiral derivative like (S)-Methyl adamantan-1-ylalaninate, the Cotton effect would be observed for the electronic transitions of the ester chromophore. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the chromophore. mdpi.com Theoretical predictions based on the octant rule for chiral esters can help in correlating the sign of the Cotton effect with the absolute configuration of the molecule.
The expected CD spectral data for a hypothetical chiral derivative is presented in the table below. The signs of the Cotton effects are illustrative and would need to be determined experimentally or through high-level computational modeling.
| Electronic Transition | Expected λmax (nm) | Sign of Cotton Effect (Illustrative) | Information Gained |
|---|---|---|---|
| n → π | ~210-230 | Positive or Negative | Determination of absolute configuration at the α-carbon |
| π → π | ~190-210 | Opposite to n → π* | Confirmation of stereochemical assignment |
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of specific rotation ([α]) against wavelength. In regions where the molecule does not absorb light, the rotation changes smoothly, resulting in a plain curve. vlabs.ac.in However, in the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, which also constitutes a Cotton effect. vlabs.ac.in
The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough, and a negative Cotton effect shows the opposite behavior. ORD has been widely used in organic chemistry for determining the structure of organic compounds. wikipedia.org
For a chiral derivative of this compound, the ORD curve would display a Cotton effect in the region of the ester chromophore's absorption. The analysis of this Cotton effect would provide valuable information about the molecule's three-dimensional structure. libretexts.org While adamantane derivatives with chiral centers at the bridgehead carbons can exhibit optical activity, their specific rotation values are typically small, often within 1°. wikipedia.org
The following table illustrates the expected ORD data for a hypothetical chiral derivative.
| Phenomenon | Wavelength Region | Observation | Structural Insight |
|---|---|---|---|
| Plain Curve | > 250 nm | Smooth change in specific rotation | General indication of chirality |
| Cotton Effect | ~190-230 nm | Anomalous curve with a peak and a trough | Elucidation of absolute configuration and conformation |
Theoretical and Computational Chemistry of Methyl Adamantan 1 Ylglycinate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry and electron distribution.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl adamantan-1-ylglycinate, DFT methods are highly effective for this purpose. A common approach involves utilizing a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). nih.govnih.govrsc.org This level of theory provides a robust balance between computational cost and accuracy for organic molecules. mdpi.com
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. A subsequent frequency calculation is crucial to confirm that this structure is a true energy minimum, characterized by the absence of imaginary frequencies. psu.edu The resulting optimized geometry provides key structural parameters.
| Structural Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|---|---|
| Bond Length | C (carbonyl) | O (carbonyl) | - | ~1.21 Å |
| Bond Length | C (carbonyl) | O (ester) | - | ~1.35 Å |
| Bond Length | C (adamantyl) | C (glycinate) | - | ~1.55 Å |
| Bond Angle | O (carbonyl) | C (carbonyl) | O (ester) | ~124° |
| Bond Angle | C (adamantyl) | C (glycinate) | N (amine) | ~110° |
Note: The values in the table are illustrative examples based on typical DFT calculations for similar functional groups and are not from a specific published study on this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT is also extensively used to predict spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. rsc.orgacs.orgacs.org By calculating the magnetic shielding of a reference compound like Tetramethylsilane (TMS) at the same level of theory, the absolute shielding values can be converted into chemical shifts (δ) that are directly comparable to experimental data. nih.govacs.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental shifts measured in solution. escholarship.org For ¹³C and ¹H nuclei, this methodology can achieve high accuracy. d-nb.inforesearchgate.net
| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP/6-311++G(d,p)) |
|---|---|---|
| C (carbonyl) | 173.5 | 173.1 |
| C (adamantyl, quaternary) | 38.2 | 38.5 |
| C (glycinate, α-carbon) | 55.8 | 56.2 |
| C (methoxy) | 52.1 | 52.5 |
| H (amine) | 2.1 | 2.0 |
Note: The values in the table are illustrative, demonstrating the typical agreement between experimental and GIAO-calculated NMR chemical shifts.
Vibrational Frequencies: Theoretical vibrational (infrared) spectra are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). wisc.edu Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes. psu.edu Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement, a uniform scaling factor is typically applied. researchgate.net These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
|---|---|---|
| N-H Stretch (amine) | ~3350 | Medium |
| C-H Stretch (adamantyl) | 2850-2950 | Strong |
| C=O Stretch (ester) | ~1740 | Strong |
| N-H Bend (amine) | ~1600 | Medium |
| C-O Stretch (ester) | ~1180 | Strong |
Note: The data represents typical scaled frequency values for the indicated functional groups.
Molecular Orbital Analysis (HOMO/LUMO) and Electrostatic Potential Maps
Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. materialsciencejournal.orgresearchgate.netyoutube.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, while the LUMO would likely be centered on the π* orbital of the carbonyl group in the ester moiety. researchgate.net
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.5 | Electron-donating capability (amine group) |
| E(LUMO) | 1.2 | Electron-accepting capability (ester group) |
| ΔE (HOMO-LUMO Gap) | 7.7 | High kinetic stability |
Note: The values are hypothetical, illustrating typical energy levels for a molecule of this type.
Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule. libretexts.orguni-muenchen.de It is mapped onto a surface of constant electron density, with colors indicating different values of the electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen and the nitrogen atom, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group would exhibit the most positive potential. researchgate.net
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Understanding the preferred shapes and the energy barriers between them is critical for predicting its behavior. ijpsr.com
Molecular Mechanics and Dynamics Simulations for Conformational Preferences
Molecular Mechanics (MM): For a molecule of this size, a full quantum mechanical scan of all rotational degrees of freedom is computationally expensive. Molecular mechanics, which uses classical physics (force fields) to calculate energies, offers a much faster method for initial conformational searches. iisjost.org While less accurate than DFT, MM is effective for rapidly exploring the vast conformational space to identify a set of low-energy candidate structures.
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. ksu.edu.sa This technique provides a dynamic view of conformational behavior. By placing the molecule in a simulated environment, such as a box of water molecules, MD can reveal how solvent interactions influence conformational preferences and stability. tandfonline.comresearchgate.netfu-berlin.de Analysis of the simulation trajectory can identify the most populated conformational states and the transitions between them.
Computational Screening of Conformational Isomers
A thorough conformational analysis typically employs a multi-step screening process to map the energy landscape. nih.gov
Initial Search: A systematic or stochastic search using molecular mechanics is performed to generate a large number of possible conformers. acs.org
Clustering and Filtering: The generated structures are clustered based on geometric similarity (e.g., RMSD) and filtered by energy to select a smaller, diverse set of low-energy candidates.
Quantum Mechanical Refinement: The selected conformers are then subjected to full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate geometries and relative energies. nih.gov
This process results in a potential energy landscape, identifying the global minimum energy conformer as well as other low-energy isomers that may be accessible at room temperature. mdpi.comacs.orgnih.govresearchgate.net
| Conformer | Key Dihedral Angle (C(ad)-C(α)-C(O)-O) | Relative Energy (kcal/mol) (DFT) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | ~175° | 0.00 | 75.3 |
| 2 | ~ -65° | 1.15 | 11.8 |
| 3 | ~70° | 1.25 | 9.9 |
| 4 | ~ -10° | 2.50 | 1.5 |
Note: The table presents a hypothetical set of low-energy conformers and their calculated relative stabilities to illustrate the output of a computational screening process.
Reactivity and Reaction Mechanism Modeling
Detailed modeling of the reactivity and reaction mechanisms of this compound is not available in the current body of scientific literature.
There are no published studies that have localized the transition states or calculated the energy barriers for reactions involving this compound. Such calculations are crucial for understanding the kinetics and pathways of chemical transformations.
The influence of different solvents on the reactivity of this compound has not been computationally investigated. Solvation models are essential for predicting how a solvent can affect reaction rates and mechanisms.
Structure-Reactivity Relationship (SRR) Modeling (Theoretical)
Theoretical modeling of the structure-reactivity relationship for this compound has not been reported.
There is no available research that applies theoretical descriptors, such as molecular orbitals or electrostatic potentials, to predict the chemical behavior of this compound.
Crystal Structure Prediction and Intermolecular Interactions (Computational)
Computational predictions of the crystal structure and analysis of the intermolecular interactions for this compound are not found in existing literature. While the crystal structures of other adamantane (B196018) derivatives have been studied, this specific information is not available for the title compound. nih.govresearchgate.netscilit.comdoaj.org
Applications in Advanced Organic Synthesis and Material Science Precursors
Methyl Adamantan-1-ylglycinate as a Building Block
The unique three-dimensional structure of the adamantane (B196018) group makes this compound a potentially valuable building block in organic synthesis.
While specific examples of its use are not prevalent in the literature, the bifunctional nature of this compound—possessing both a nucleophilic amine and an electrophilic ester—positions it as a versatile precursor for the synthesis of more complex molecules. The adamantyl group can introduce lipophilicity and rigidity into a target molecule, properties that are often sought after in medicinal chemistry to enhance binding to biological targets.
The amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to build more complex amide or substituted amine structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries. Alternatively, the ester can be reduced to an alcohol or react with organometallic reagents to form ketones.
Table 1: Potential Reactions of this compound for Complex Molecule Synthesis
| Functional Group | Reaction Type | Potential Products |
| Amine | Acylation | Amides |
| Amine | Reductive Amination | Tertiary Amines |
| Ester | Hydrolysis | Carboxylic Acids |
| Ester | Reduction | Amino Alcohols |
| Ester | Grignard Reaction | Tertiary Alcohols |
The adamantane group is well-known for its ability to participate in host-guest chemistry, often forming stable inclusion complexes with macrocycles like cyclodextrins and cucurbiturils. Although the direct use of this compound in this context is not documented, it could be envisioned as a component in the synthesis of larger structures.
By reacting the amine or the ester group (or the corresponding carboxylic acid after hydrolysis) with other bifunctional molecules, it would be possible to construct macrocycles where the adamantyl group is oriented either into or away from the macrocyclic cavity. Such structures could have applications in molecular recognition and sensing.
Role in Ligand Design for Catalysis
The combination of a sterically demanding group and a coordinating amino acid moiety makes this compound an interesting, albeit underexplored, scaffold for ligand design in catalysis.
The amino acid portion of this compound can be readily modified to create bidentate or polydentate ligands. For instance, the amine could be functionalized with another donor group, such as a phosphine (B1218219) or a pyridine, to create P,N or N,N-ligands. The resulting ligands would chelate to a metal center, with the bulky adamantyl group positioned to influence the coordination sphere of the metal.
Table 2: Potential Ligand Syntheses from this compound
| Ligand Type | Synthetic Modification | Potential Metal Coordination |
| N,O-Bidentate | Hydrolysis of ester to carboxylate | Transition metals (e.g., Pd, Ru, Cu) |
| N,N-Bidentate | Acylation with a pyridinecarboxylic acid | Transition metals (e.g., Ru, Ir) |
| P,N-Bidentate | Reaction with a phosphine-containing acyl chloride | Transition metals (e.g., Pd, Rh) |
The rigid and bulky nature of the adamantyl group can have a significant impact on the performance of a catalyst. By restricting the conformational flexibility of the ligand, the adamantyl group can create a well-defined chiral pocket around the metal center in asymmetric catalysis, potentially leading to high enantioselectivity.
Furthermore, the steric bulk of the adamantyl group can influence the rate and selectivity of catalytic reactions by controlling the access of substrates to the metal center. For example, in cross-coupling reactions, bulky ligands are known to promote the reductive elimination step, which can lead to higher catalytic activity. While these are general principles of ligand design, the specific influence of a ligand derived from this compound would need to be experimentally determined.
Advanced Analytical Methodologies for Characterization and Process Control
Chromatographic Purity Assessment and Separation
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of methyl adamantan-1-ylglycinate, allowing for the separation and quantification of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and conducting quantitative analysis of adamantane (B196018) derivatives like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) on C18-modified columns is particularly effective, demonstrating high selectivity for these compounds. researchgate.net This method can be used for purification control and the quantitative identification of adamantane derivatives within complex synthetic mixtures. researchgate.net
For quantitative analysis, a simple, precise, and accurate RP-HPLC method can be developed. The chromatographic separation is typically achieved on a reversed-phase column using a suitable mobile phase, such as a mixture of methanol (B129727) and water, with the pH adjusted to optimize separation. researchgate.net The retention time under specific conditions allows for the identification and quantification of the compound. researchgate.net The linearity of the method is established over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of the analyte. researchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 25cm x 4.6mm, 5µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Methanol:Water (e.g., 45:55 v/v), pH adjusted to 4.8 | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at 254 nm | Measures the absorbance of the analyte. |
| Injection Volume | 20 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds and can be effectively used for reaction monitoring in the synthesis of adamantane derivatives. researchgate.netscholaris.ca For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. researchgate.net This process chemically modifies the analyte to make it suitable for GC analysis. researchgate.net
Once volatilized, GC can provide real-time qualitative and quantitative information on the progress of a chemical reaction. hidenanalytical.com By coupling GC with mass spectrometry (GC-MS), it is possible to identify and quantify the various components in a reaction mixture with high confidence. hidenanalytical.com This on-line analysis allows for the continuous monitoring of reactant consumption and product formation, which is crucial for optimizing reaction conditions and ensuring process efficiency. hidenanalytical.com
| Parameter | Condition | Significance |
|---|---|---|
| Column | Packed steel column (e.g., 1m x 3mm) with a stationary phase like SE-30 | Separates components based on their boiling points and interaction with the stationary phase. researchgate.net |
| Carrier Gas | Nitrogen | Inert gas to transport the sample through the column. researchgate.net |
| Column Temperature | 150 °C | Maintained at a specific temperature to ensure efficient separation. researchgate.net |
| Vaporizer Temperature | 180 °C | Ensures complete volatilization of the sample. researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated components. |
Since this compound possesses a chiral center, determining its enantiomeric purity is critical, especially in pharmaceutical applications where enantiomers can have different biological activities. americanpharmaceuticalreview.com Chiral chromatography, particularly chiral HPLC, is the primary method for separating and quantifying enantiomers. americanpharmaceuticalreview.comresearchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The choice of the CSP and the mobile phase composition are crucial for achieving baseline separation. researchgate.net The resolution between the enantiomeric peaks is a key parameter for assessing the quality of the separation. researchgate.net
| Factor | Description | Impact on Separation |
|---|---|---|
| Chiral Stationary Phase (CSP) | e.g., Chiralpak AD-H, Chiralcel OD-H | The primary determinant of enantioselective recognition. researchgate.net |
| Mobile Phase Composition | e.g., n-hexane:2-propanol mixtures | Affects the retention and resolution of enantiomers. researchgate.net |
| Flow Rate | Typically around 1 mL/min | Influences the efficiency and analysis time. researchgate.net |
| Temperature | Controlled column temperature | Can impact enantioselectivity and resolution. researchgate.net |
| Detection | UV detection at a suitable wavelength | Monitors the elution of the separated enantiomers. researchgate.net |
Real-Time Spectroscopic Monitoring of Synthetic Processes
Real-time monitoring of synthetic processes offers significant advantages in terms of process understanding, optimization, and control, leading to improved product quality and consistency.
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for real-time monitoring of chemical reactions. aiche.orgacs.orgnih.gov These methods provide continuous information about the concentrations of reactants, intermediates, and products by tracking changes in their characteristic vibrational spectra. acs.org
For the synthesis of this compound, which involves an esterification reaction, Raman spectroscopy can be used to monitor the conversion of the carboxylic acid to the ester. acs.orgacs.org The progress of the reaction can be followed by observing the decrease in the intensity of the carboxylic acid peak and the corresponding increase in the ester peak intensity over time. acs.orgresearchgate.net This real-time data allows for the precise determination of the reaction endpoint, leading to optimized reaction times and potentially higher yields. aiche.org
| Spectroscopic Technique | Key Vibrational Bands to Monitor | Information Gained |
|---|---|---|
| In-situ IR Spectroscopy | C=O stretch of carboxylic acid, C=O stretch of ester, O-H stretch of alcohol | Concentration changes of reactants and products. nih.gov |
| In-situ Raman Spectroscopy | Carboxylic acid and ester group vibrations | Real-time determination of the percentage of esterification. acs.orgacs.org |
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. dtu.dk The goal of PAT is to ensure final product quality by building it into the process from the start. dtu.dk
The integration of real-time analytical tools like in-situ spectroscopy and chromatography is a core component of PAT. mt.com For the synthesis of this compound, PAT can be implemented to monitor critical process parameters (CPPs) that affect critical quality attributes (CQAs) such as purity and enantiomeric excess. americanpharmaceuticalreview.comlongdom.org By continuously monitoring the reaction, deviations from the desired process trajectory can be detected and corrected in real-time, leading to a more robust and controlled manufacturing process. europeanpharmaceuticalreview.comyoutube.com
| PAT Tool | Critical Process Parameter (CPP) Monitored | Critical Quality Attribute (CQA) Controlled |
|---|---|---|
| In-situ IR/Raman Spectroscopy | Reactant and product concentrations, reaction endpoint | Purity, yield |
| On-line HPLC/GC | Impurity profile, concentration of starting materials | Purity, presence of by-products |
| Automated Sampling and Analysis | Enantiomeric ratio | Enantiomeric purity |
Advanced Elemental Analysis and Stoichiometric Verification
The unequivocal structural confirmation and purity assessment of a novel chemical entity such as this compound (C13H21NO2) fundamentally rely on the precise determination of its elemental composition and molecular mass. Advanced analytical methodologies provide the necessary data to verify the compound's stoichiometry, ensuring the correct ratio of atoms as predicted by its molecular formula. This verification is a critical checkpoint in the synthesis and characterization workflow, validating the identity of the target molecule and ruling out the presence of significant impurities.
Combustion Analysis for Empirical Formula Determination
One of the most robust and widely used techniques for determining the elemental composition of an organic compound is combustion analysis, often performed using an automated CHNS analyzer. researchgate.net This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. azom.com For this compound, the analysis would focus on C, H, and N, with oxygen (O) content typically determined by difference.
The process involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. tamu.edu This reaction converts the constituent elements into simple gases: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced to N2. velp.com These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). velp.com
The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula, C13H21NO2. nih.gov A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's empirical formula and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 69.92 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 9.48 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.27 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.33 |
| Total | 223.316 | 100.00 |
Table 2: Representative Experimental Results from Combustion Analysis
| Element | Theoretical Mass (%) | Experimental Mass (%) | Deviation (%) |
| Carbon | 69.92 | 70.15 | +0.23 |
| Hydrogen | 9.48 | 9.39 | -0.09 |
| Nitrogen | 6.27 | 6.31 | +0.04 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While combustion analysis verifies the empirical formula, high-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular formula. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, often to four or more decimal places. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the protonated molecular ion, [M+H]+. The instrument then measures the exact mass of this ion. The experimentally determined mass is compared to the theoretical exact mass calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Molecular Formula: C13H21NO2
Theoretical Exact Mass of [M+H]+ (C13H22NO2+): 224.16450 Da
An experimental HRMS result that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C13H21NO2, thereby verifying the compound's stoichiometry. nih.gov Mass spectrometry is also a crucial tool for analyzing fragmentation patterns of adamantane derivatives, which can offer further structural insights. cdnsciencepub.comnih.gov
By combining the percentage composition data from combustion analysis with the exact mass determination from HRMS, a comprehensive and definitive verification of the elemental composition and stoichiometry of this compound is achieved.
Future Research Directions and Emerging Paradigms in Methyl Adamantan 1 Ylglycinate Chemistry
Development of Novel and Unexplored Synthetic Transformations
Future synthetic research on methyl adamantan-1-ylglycinate is expected to move beyond established methods to explore novel transformations that can generate a diverse library of derivatives. The adamantane (B196018) scaffold, while robust, offers opportunities for late-stage functionalization. nih.gov Research could focus on developing selective C-H activation and functionalization methods on the adamantane core, allowing for the introduction of various substituents without altering the glycinate (B8599266) portion.
Moreover, transformations targeting the glycinate moiety while preserving the adamantane structure are also a promising avenue. This could involve developing novel protecting group strategies or exploring biocatalytic methods for stereoselective modifications. The development of multicomponent reactions involving this compound as a key building block could also lead to the efficient, one-pot synthesis of complex molecules. mdpi.com
| Transformation Type | Potential Reagents/Conditions | Expected Outcome |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Introduction of aryl, alkyl, or heteroatom groups on the adamantane cage |
| Biocatalytic Modification | Lipases, esterases | Enantioselective hydrolysis or transesterification of the methyl ester |
| Multicomponent Reactions | Isocyanides, aldehydes, carboxylic acids | Rapid assembly of complex, drug-like molecules |
| Photoredox Catalysis | Visible light, photosensitizers | Mild and selective functionalization under green conditions |
Exploration of Hybrid Material Architectures Incorporating Adamantylglycinate Units
The incorporation of this compound into hybrid organic-inorganic materials represents a burgeoning area of research. The adamantane group can act as a rigid, bulky anchor, influencing the self-assembly and bulk properties of materials. nih.gov Future work could explore the synthesis of polymers and dendrimers where the adamantylglycinate unit is a repeating monomer. Such materials could find applications in drug delivery, where the adamantane moiety can interact with lipid bilayers. mdpi.com
Another promising direction is the use of adamantylglycinate derivatives as surface modifiers for nanoparticles or as building blocks for metal-organic frameworks (MOFs). The amino acid functionality provides a handle for coordination to metal centers, while the adamantane group can control the porosity and hydrophobicity of the resulting framework. These hybrid materials could have applications in catalysis, gas storage, and separations.
| Hybrid Material | Potential Application | Key Feature Conferred by Adamantylglycinate |
| Polymers/Dendrimers | Drug delivery, surface coatings | Enhanced lipophilicity and controlled self-assembly |
| Modified Nanoparticles | Targeted drug delivery, bioimaging | Surface recognition and biocompatibility |
| Metal-Organic Frameworks | Gas storage, catalysis, separations | Tunable porosity and host-guest interactions |
| Self-Assembled Monolayers | Biosensors, functional surfaces | Controlled surface properties and molecular recognition |
Advanced Theoretical Predictions Guiding Experimental Design
Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the future exploration of this compound chemistry. Density functional theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of different positions on the molecule, thereby guiding the design of new synthetic transformations. researchgate.net
Molecular dynamics simulations can provide insights into how adamantylglycinate-containing molecules interact with biological targets, such as proteins and membranes. This can aid in the rational design of new therapeutic agents. Furthermore, computational screening of virtual libraries of adamantylglycinate derivatives can help prioritize synthetic targets with desired properties, saving significant time and resources in the laboratory.
| Computational Method | Research Question Addressed | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanisms, spectroscopic properties | Rational design of new synthetic routes and catalysts |
| Molecular Dynamics (MD) | Binding affinities, conformational analysis | Design of potent and selective bioactive molecules |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from molecular structure | High-throughput screening of virtual compound libraries |
| Crystal Structure Prediction | Solid-state packing, polymorphism | Control over the physical properties of materials |
Expansion into Uncharted Chemical Space for Complex Organic Molecules
The unique three-dimensional structure of the adamantane cage allows for the exploration of chemical space that is not easily accessible with more traditional flat, aromatic scaffolds. publish.csiro.au this compound can serve as a starting point for the synthesis of complex, polycyclic molecules with precisely controlled geometries. The rigidity of the adamantane core can be used to pre-organize appended functional groups, leading to molecules with unique binding properties.
Future research could focus on using the adamantylglycinate scaffold to construct novel supramolecular assemblies, such as molecular cages and capsules. These could have applications in molecular recognition, sensing, and encapsulation. The development of synthetic routes to higher diamondoids derived from this compound could also open up new avenues in materials science and nanotechnology. wikipedia.org
Sustainable Manufacturing and Scale-Up Methodologies
As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable manufacturing processes will become increasingly important. Future research in this area should focus on replacing hazardous reagents and solvents with greener alternatives. researchgate.netrsc.org For example, the use of ionic liquids or solid acid catalysts could provide more environmentally friendly alternatives to traditional Lewis acid-catalyzed reactions used in adamantane synthesis. guidechem.comresearchopenworld.com
The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.gov Furthermore, optimizing reaction conditions to improve yields and reduce waste, in line with the principles of green chemistry, will be a key consideration. The challenges of scaling up from laboratory to industrial production will require careful consideration of factors such as heat transfer, mixing, and purification. enamine.netcontractpharma.com
| Approach | Key Advantage | Example Application |
| Green Solvents | Reduced environmental impact, improved safety | Use of ionic liquids or supercritical fluids in synthesis |
| Solid Acid Catalysts | Ease of separation, reusability | Replacement of corrosive Lewis acids in isomerization reactions |
| Continuous Flow Chemistry | Enhanced safety, better process control, scalability | Automated, on-demand synthesis of adamantane derivatives |
| Biocatalysis | High selectivity, mild reaction conditions | Enzymatic resolution of racemic intermediates |
Q & A
Q. What experimental strategies are recommended for synthesizing Methyl adamantan-1-ylglycinate with high purity and yield?
To optimize synthesis, researchers should systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and employ real-time monitoring using techniques like thin-layer chromatography (TLC) or in-situ NMR spectroscopy. Purification via column chromatography or recrystallization, followed by characterization using -NMR and -NMR, ensures structural confirmation. Detailed protocols should adhere to reproducibility standards, including reagent purity specifications and inert atmosphere controls .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR for verifying functional groups and stereochemistry.
- X-ray Crystallography : Use programs like SHELXL for refining crystal structures from diffraction data, ensuring atomic-level resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Cross-validation of data across these methods minimizes ambiguity in structural assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must use personal protective equipment (PPE), including gloves and goggles, and work in fume hoods to avoid inhalation or skin contact. Spill management protocols should include immediate containment with inert absorbents and disposal via approved waste channels. Stability studies under varying temperatures and humidity conditions are advised to prevent decomposition .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties of this compound be resolved?
Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, measurement techniques). Researchers should:
- Replicate studies using standardized protocols (e.g., IUPAC-recommended methods for melting point determination).
- Perform statistical analyses (e.g., ANOVA) to assess variability between datasets.
- Cross-reference with computational predictions (e.g., density functional theory for solubility parameters) to identify outliers .
Q. What integrative approaches combine computational modeling with experimental data to predict this compound’s reactivity?
Molecular dynamics simulations can model the compound’s behavior in novel environments (e.g., lipid membranes), while quantum mechanical calculations predict electronic properties. Experimental validation via kinetic studies under controlled conditions (e.g., pH, temperature) bridges theoretical and empirical findings. Collaborative use of software like Gaussian for simulations and SHELX for crystallographic refinement enhances accuracy .
Q. How can inter-laboratory reproducibility of this compound synthesis and characterization be ensured?
Standardization is critical:
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Matrix interference in biological or environmental samples requires:
- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound.
- Detection Methods : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors, using internal standards (e.g., deuterated analogs) to correct for recovery losses.
- Validation : Linearity, limit of detection (LOD), and precision assessments per ICH guidelines .
Q. What strategies link the adamantane moiety’s structure to this compound’s physicochemical properties?
Comparative studies using derivatives (e.g., ethyl or benzyl esters) reveal steric and electronic effects of the adamantane group. X-ray crystallography identifies conformational rigidity, while differential scanning calorimetry (DSC) measures thermal stability. Quantitative structure-activity relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with solubility and bioavailability .
Q. Methodological Notes
- Data Presentation : Tabulate reaction yields, spectroscopic shifts, and crystallographic parameters (e.g., unit cell dimensions) to enable direct comparisons .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., ICMJE standards) .
- Literature Synthesis : Use citation-tracking tools (e.g., Web of Science) to map the compound’s research trajectory and identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
